molecular formula C14H27ClO2 B13326476 14-Chlorotetradecanoic acid

14-Chlorotetradecanoic acid

Cat. No.: B13326476
M. Wt: 262.81 g/mol
InChI Key: HWFYSYQYVSMXMQ-UHFFFAOYSA-N
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Description

14-Chlorotetradecanoic acid is a chlorinated fatty acid with the molecular formula C15H29ClO2 It is a derivative of tetradecanoic acid, where a chlorine atom is substituted at the 14th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

14-Chlorotetradecanoic acid can be synthesized through the chlorination of tetradecanoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 14th carbon position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where tetradecanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

14-Chlorotetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorine atom can be reduced to form tetradecanoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Tetradecanoic acid.

    Substitution: Various substituted tetradecanoic acid derivatives.

Scientific Research Applications

14-Chlorotetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 14-Chlorotetradecanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s reactivity and interaction with biological targets. It may affect lipid metabolism and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid: The non-chlorinated parent compound.

    12-Methyltetradecanoic acid: A methyl-substituted derivative.

    14-Bromotetradecanoic acid: A brominated analog.

Uniqueness

14-Chlorotetradecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This substitution can alter the compound’s reactivity, making it useful for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

14-chlorotetradecanoic acid

InChI

InChI=1S/C14H27ClO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17)

InChI Key

HWFYSYQYVSMXMQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCCl

Origin of Product

United States

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